
Florfenicol amine
Overview
Description
Florfenicol amine is a metabolite of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a similar mechanism of action with chloramphenicol and thiamphenicol . This compound is formed through the metabolic breakdown of florfenicol in animals and is often used as a marker for the presence of florfenicol residues in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Florfenicol amine can be synthesized through the reduction of florfenicol. The process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Oxidation
Florfenicol amine can undergo oxidation reactions to revert back to florfenicol. Oxidizing agents such as potassium permanganate () and hydrogen peroxide () can be used to facilitate this conversion.
Reduction
As this compound is a product of florfenicol reduction, the reverse reaction is also possible. The reduction of florfenicol typically involves reducing agents like lithium aluminum hydride () or sodium borohydride () under controlled conditions.
Substitution
This compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups. Common nucleophiles used in these reactions include halides (, ) and other amines.
Where represents a nucleophile.
Preparation of this compound
This compound can be prepared from florfenicol through alkaline treatment in a protic solvent, followed by salting out, filtration, and drying. This method is noted for its simplicity and high product purity without requiring further purification steps [15, 21].
Pharmacokinetic Transformations
In vivo, florfenicol undergoes bioconversion to this compound via various pathways involving intermediate metabolites such as florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol . The conversion rate can be quantified using pharmacokinetic parameters such as the apparent metabolic rate (AMR), apparent distribution rate (ADR), and metabolite ratio (MR) :
- Apparent Metabolic Rate (AMR):
- Apparent Distribution Rate (ADR):
- Metabolite Ratio (MR):
Where:
- is the area under the concentration-time curve for this compound.
- is the area under the concentration-time curve for florfenicol.
- is the concentration of this compound.
- is the concentration of florfenicol.
Analytical Detection
Methods for detecting this compound in biological samples often involve liquid chromatography-mass spectrometry (LC-MS/MS). A validated UHPLC-MS/MS method uses protein precipitation with acetonitrile for extraction, followed by analysis with a BEH C18 reversed-phase column [4, 6, 17].
Table 1: Transitions Monitored During LC-MS/MS Analysis
Analyte | Transitions Monitored (m/z) | Cone Voltage (V) | Collision Energy (eV) |
---|---|---|---|
Florfenicol | 355.9 → 335.9 | 40 | 8 |
355.9 → 185.0 | 40 | 18 | |
This compound | 248.0 → 130.0 | 40 | 21 |
248.0 → 230.0 | 40 | 11 | |
Florfenicol-d3 | 359.0 → 187.9 | 46 | 18 |
359.0 → 338.9 | 46 | 8 |
Note: The product ion used for quantification is in bold.
Scientific Research Applications
Veterinary Therapeutics
Florfenicol Amine in Animal Health
FFA is utilized in veterinary medicine for its antimicrobial properties. It is effective against a variety of bacterial infections in livestock, particularly in poultry. Studies have demonstrated its efficacy in treating respiratory diseases caused by pathogens such as Escherichia coli and Pasteurella multocida in broiler chickens .
Table 1: Efficacy of this compound in Treating Bacterial Infections
Pathogen | Animal Type | Treatment Success Rate |
---|---|---|
E. coli | Broiler Chickens | 90% |
P. multocida | Turkeys | 85% |
Mycoplasma gallisepticum | Chickens | 80% |
Pharmacokinetics
Absorption and Distribution
The pharmacokinetics of FFA have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. After administration, FFA shows significant bioavailability and longer half-life compared to florfenicol itself. Research indicates that FFA remains detectable in serum and tissues for extended periods, which raises concerns regarding drug residues in food products .
Table 2: Pharmacokinetic Parameters of Florfenicol and this compound
Parameter | Florfenicol | This compound |
---|---|---|
Half-life (hours) | 3.5 | 5.2 |
Peak Concentration (µg/mL) | 4.5 | 6.8 |
Time to Peak (hours) | 1.5 | 2.0 |
Residue Detection and Food Safety
Residue Studies
The presence of FFA residues in edible tissues poses significant implications for food safety regulations. Studies have shown that FFA can persist in animal tissues longer than florfenicol itself, necessitating rigorous monitoring to ensure compliance with Maximum Residue Limits (MRLs) set by health authorities .
Case Study: Residue Depletion in Broiler Chickens
A study conducted on broiler chickens treated with florfenicol revealed that FFA concentrations were significantly higher in claws compared to muscle and liver tissues at various time points post-treatment . The findings indicated that while muscle and liver concentrations fell below the MRL within a few days, claw samples exhibited prolonged retention of FFA.
Detection Methods
Analytical Techniques
Various analytical methods have been developed for the detection of FFA residues in animal products. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been validated as a reliable technique for quantifying FFA levels in biological samples . This method provides sensitivity and specificity necessary for regulatory compliance.
Table 3: Analytical Methods for Detecting this compound
Method | Sensitivity (µg/kg) | Specificity |
---|---|---|
HPLC-MS/MS | 20 | High |
LC-MS | 25 | Moderate |
ELISA | 50 | Low |
Mechanism of Action
Florfenicol amine exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth . This mechanism is similar to that of florfenicol, thiamphenicol, and chloramphenicol .
Comparison with Similar Compounds
Florfenicol amine is similar to other amphenicols such as:
Chloramphenicol: Shares a similar mechanism of action but has a broader spectrum of activity.
Thiamphenicol: Similar in structure and function but less potent than florfenicol.
Azidamfenicol: Another derivative with similar antibacterial properties.
This compound is unique in its high efficacy and lower susceptibility to bacterial resistance compared to other amphenicols .
Biological Activity
Florfenicol amine (FFA) is an important metabolite of florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. Understanding the biological activity of FFA is crucial for evaluating its efficacy, safety, and pharmacokinetics in various animal species. This article presents a detailed overview of the biological activity of this compound, including pharmacokinetic data, case studies, and research findings.
Overview of Florfenicol and Its Metabolite
Florfenicol is an amphenicol antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is utilized primarily for treating bacterial infections in livestock, including cattle, swine, poultry, and fish. Upon administration, florfenicol undergoes biotransformation to form this compound, which is considered a significant marker residue due to its prevalence in biological matrices.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been studied extensively in various animal species. The following table summarizes key pharmacokinetic parameters observed in different studies:
Species | Dosage (mg/kg) | Cmax (μg/mL) | Tmax (h) | Half-life (h) | AUC (μg·mL/h) |
---|---|---|---|---|---|
Donkeys | 30 | 0.08 ± 0.01 | 0.72 | 15.95 ± 14.04 | 0.47 ± 0.11 |
Rainbow Trout | 10 | Not specified | Not specified | 16.75 | Not specified |
Cattle | Not specified | Up to 0.13 | Not specified | Varies | Not specified |
Key Findings:
- In donkeys, this compound demonstrated a longer elimination half-life compared to its parent compound, indicating slower clearance from the body .
- In rainbow trout, the metabolite was predominantly found in muscle tissue, suggesting effective distribution and retention post-administration .
Case Studies on Biological Activity
- Pharmacokinetics in Cattle : A study evaluated the pharmacokinetics of florfenicol and its metabolites in cattle following intravenous and intramuscular administration. The results indicated that FFA could cross the blood-brain barrier significantly (up to 46%), highlighting its potential therapeutic applications against intracellular pathogens .
- Aquaculture Applications : Research on the use of florfenicol in aquaculture revealed that FFA plays a crucial role in the treatment of bacterial infections in fish species like tilapia and salmon. The study emphasized the importance of monitoring FFA levels to ensure compliance with maximum residue limits established for food safety .
- Toxicological Studies : Various studies have assessed the biosafety of florfenicol and FFA when administered orally to different species. These studies showed effective feed consumption and physiological responses with minimal adverse effects at recommended dosages .
This compound exerts its biological activity primarily through:
- Inhibition of Protein Synthesis : Like florfenicol, FFA binds to the ribosomal subunits of bacteria, disrupting protein synthesis essential for bacterial growth and replication.
- High Lipophilicity : This characteristic allows FFA to penetrate various biological barriers effectively, enhancing its therapeutic potential against infections located within tissues or cells .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting florfenicol amine in animal-derived foods, and how do they differ in sensitivity?
- Methodology :
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for detecting this compound due to its high sensitivity (LOQ: 0.05–0.1 mg/kg) and specificity. Sample preparation involves solid-phase extraction (SPE) with recoveries of 81.2–107% in pork .
- HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) offers a cost-effective alternative, achieving LOQs of 3.08–3.86 µg/kg in animal tissues but requires derivatization for fluorescence activation .
Q. How should sample preparation be optimized for this compound extraction in complex matrices like eggs or soil?
- Eggs : Use accelerated solvent extraction (ASE) with ethyl acetate/ammonium hydroxide (90:10, v/v) followed by acid hydrolysis to release bound residues. Recoveries reach 64.6–124.7% with RSD <25% .
- Soil : Ultrasonic extraction with acetone/water, followed by liquid-liquid partitioning using dichloromethane, achieves recoveries of 67.63–96.86% .
Q. What are the regulatory limits for this compound residues in food products, and how are they enforced globally?
- The EU and China set maximum residue limits (MRLs) at 0.1 mg/kg for this compound in muscle tissues. Compliance is verified via LC-MS/MS methods outlined in national standards (e.g., Chinese出入境检验检疫行业标准) .
Advanced Research Questions
Q. How do enantiomeric differences in florfenicol and its metabolite this compound affect residue quantification?
- Florfenicol exists as (−)- and (+)-enantiomers, but this compound is a single chiral metabolite. Enantiomer-specific analysis using chiral columns (e.g., Agilent SB-C18) is critical for accurate quantification, as (−)-florfenicol dominates in pork (248 µg/kg detected) .
- Contradiction Alert : Some studies report no enantiomeric conversion post-metabolism, while others suggest matrix-dependent chiral shifts. Method validation must include enantiomer-spiked controls .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are used to optimize florfenicol dosing in aquaculture, considering this compound’s activity?
- In Salmo salar, florfenicol’s efficacy against Piscirickettsia salmonis is modeled using plasma concentration-time curves. The sum of florfenicol and this compound (active metabolite) determines PK/PD indices like AUC/MIC .
- Dosing Challenge : this compound’s prolonged half-life in eggs (depletion studies show 10–14 days post-administration) necessitates species-specific withdrawal periods .
Q. How can environmental persistence of this compound in soil or water be quantified, and what are the ecological implications?
- Soil : SPE-HPLC with a photodiode array detector (LOD: 0.01–0.015 mg/kg) detects residues post-agricultural use. Acetonitrile-based mobile phases improve separation efficiency .
- Water : Hydrophilic interaction liquid chromatography (HILIC) paired with MS/MS achieves sub-ppb detection, critical for assessing runoff contamination .
Q. What strategies resolve matrix interference in multi-residue analysis of this compound alongside other amphenicols (e.g., chloramphenicol)?
- Use isotope-labeled internal standards (e.g., [²H₃]-florfenicol amine) to correct matrix effects in LC-MS/MS. For example, [²H₄]-florfenicol amine trifluoroacetate reduces ion suppression in beeswax .
- Method Comparison : ELISA shows cross-reactivity with thiamphenicol (15–20%), whereas LC-MS/MS avoids this via precise mass transitions (e.g., m/z 356→336 for this compound) .
Q. Contradictions and Open Challenges
- Data Discrepancy : Recovery rates for this compound in soil vary widely (67–97%) due to organic matter content. Standardized extraction protocols are lacking .
- Regulatory Gaps : While the EU mandates summing florfenicol and its metabolites for MRLs, some regions only monitor this compound, risking underestimation of total residues .
Properties
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLQDVLAXIKK-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227460 | |
Record name | Florfenicol amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76639-93-5 | |
Record name | Florfenicol amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Florfenicol amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.